molecular formula C8H7N3O3 B12947843 Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B12947843
M. Wt: 193.16 g/mol
InChI Key: WTOXQPQTZKPHFX-UHFFFAOYSA-N
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Description

Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods often optimize these steps to enhance yield and purity.

Chemical Reactions Analysis

Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common reagents and conditions for these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects such as anti-cancer activity .

Comparison with Similar Compounds

Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for distinct interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)7-9-3-4-2-5(12)10-6(4)11-7/h3H,2H2,1H3,(H,9,10,11,12)

InChI Key

WTOXQPQTZKPHFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2CC(=O)NC2=N1

Origin of Product

United States

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